5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring that contains two nitrogen atoms and one sulfur atom. This compound is notable for its hydrazinyl group, which imparts unique chemical reactivity and biological properties. Its molecular formula is with a molecular weight of 192.24 g/mol. The compound has gained attention due to its potential applications in medicinal chemistry and agriculture, particularly as a scaffold for developing biologically active compounds .
5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole belongs to the class of thiadiazoles, which are five-membered aromatic heterocycles containing sulfur and nitrogen. Thiadiazoles are known for their diverse biological activities, including antifungal, antiviral, anticancer, and insecticidal properties . The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The synthesis of 5-hydrazinyl-3-phenyl-1,2,4-thiadiazole typically involves the cyclization of hydrazine derivatives with phenyl-substituted thiadiazole precursors. One common method employs the reaction of phenylthiosemicarbazide with hydrazine under acidic conditions. This approach allows for the formation of the desired thiadiazole structure through cyclization reactions .
The synthesis can be optimized through various techniques:
The molecular structure of 5-hydrazinyl-3-phenyl-1,2,4-thiadiazole features:
The InChI key for this compound is ADTJCPOXCWPHLS-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC=C(C=C1)C2=NSC(=N2)NN
.
Property | Value |
---|---|
CAS Number | 38379-75-8 |
Molecular Formula | C8H8N4S |
Molecular Weight | 192.24 g/mol |
IUPAC Name | (3-phenyl-1,2,4-thiadiazol-5-yl)hydrazine |
5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its chemical properties for specific applications.
The mechanism of action for compounds like 5-hydrazinyl-3-phenyl-1,2,4-thiadiazole often involves interaction with biological targets such as enzymes or receptors. The presence of the hydrazinyl group may facilitate binding to specific sites due to its nucleophilic nature. This interaction can lead to alterations in cellular pathways that contribute to the compound's pharmacological effects .
5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole is typically a crystalline solid at room temperature. Its solubility varies depending on the solvent used but generally shows moderate solubility in polar solvents.
The compound exhibits:
5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole has several scientific uses:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1